4-丙酰基哌嗪-2-酮

描述

Synthesis Analysis

The synthesis of piperazin-2-ones has been a subject of research in recent years. One approach involves the use of quinine derived urea in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization . Another method involves the C–H functionalization of the carbon atoms of the piperazine ring .

Molecular Structure Analysis

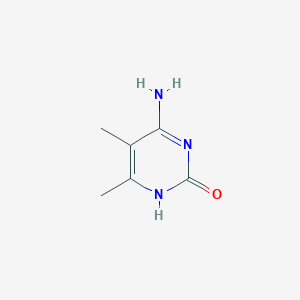

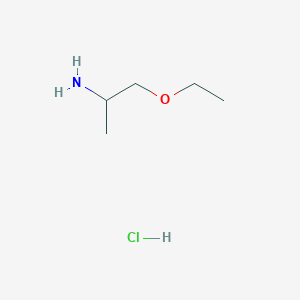

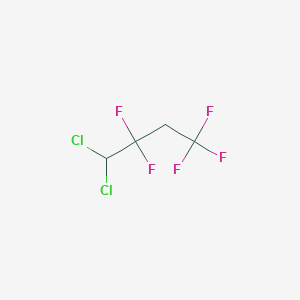

The 4-Propanoylpiperazin-2-one molecule contains a total of 23 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .

科学研究应用

-

Scientific Field: Chemical Synthesis

-

Scientific Field: Pharmacology

- Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

- Methods of Application : The synthesis involved a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .

- Results or Outcomes : The newly synthesized compounds were evaluated for their antitumor, antibacterial, and antifungal activity .

-

Scientific Field: Asymmetric Catalysis

- Application : 4-Propanoylpiperazin-2-one has been used in the rapid synthesis of an intermediate to Aprepitant, a potent antiemetic drug .

- Methods of Application : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee .

- Results or Outcomes : The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .

-

Scientific Field: Antimicrobial Research

- Application : In an effort to improve the antimicrobial activity of norfloxacin, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized .

- Methods of Application : The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current .

- Results or Outcomes : The new hybrids were screened for their direct antimicrobial activity and their anti-biofilm properties .

-

Scientific Field: Machine Learning

- Application : Diffusion models, a powerful new family of deep generative models, have been used in many applications, including molecule design .

- Methods of Application : The research on diffusion models is categorized into three key areas: efficient sampling, improved likelihood estimation, and handling data with special structures .

- Results or Outcomes : Diffusion models have shown record-breaking performance in many applications, including image synthesis, video generation, and molecule design .

-

Scientific Field: Organic Chemistry

- Application : Enantiomerically-enriched trichloromethyl-containing alcohols, obtained by asymmetric reduction, can be transformed regioselectively into 1-substituted piperazinones by modified Jocic reactions .

- Methods of Application : The transformation is carried out with little or no loss of stereochemical integrity .

- Results or Outcomes : The result is the production of 1-substituted piperazinones .

安全和危害

属性

IUPAC Name |

4-propanoylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQUGNUJTASFXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60667890 | |

| Record name | 4-Propanoylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propanoylpiperazin-2-one | |

CAS RN |

65493-55-2 | |

| Record name | 4-Propanoylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60667890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)

![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)

![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)

![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)

![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)